1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene
Overview
Description
1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is a multifaceted organic compound characterized by its unique combination of chlorine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene typically involves multiple steps, starting with the nitration of a suitable precursor. One common method is the nitration of 1-chloro-5-fluoro-2-(trichloromethoxy)benzene using concentrated nitric acid under controlled conditions to introduce the nitro group at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, often carried out in continuous flow reactors to ensure consistent quality and yield. The process requires careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-chloro-5-fluoro-4-amin-2-(trichloromethoxy)benzene.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is unique due to its combination of halogen and nitro groups on the benzene ring. Similar compounds include:
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of trichloromethoxy.
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar nitro and chlorine substitution but with a trifluoromethyl group.
1-Chloro-2-nitrobenzene: A simpler compound with only one chlorine and one nitro group.
Properties
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRUZCMUUGVPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201361 | |
Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417566-39-2 | |
Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.